molecular formula C10H12ClNO2 B4484830 2-(3-chlorophenoxy)-N,N-dimethylacetamide

2-(3-chlorophenoxy)-N,N-dimethylacetamide

Cat. No.: B4484830
M. Wt: 213.66 g/mol
InChI Key: VIBCTVNHNOFIGI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N,N-dimethylacetamide is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by two methyl groups, and the acetamide is substituted with a 3-chlorophenoxy group. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-chlorophenol with N,N-dimethylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The raw materials are fed into the reactor at a constant rate, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: The compound is studied for its potential effects on plant growth and development. It is used in experiments to understand the mechanisms of action of plant growth regulators.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases. Its derivatives are being investigated for their antimicrobial and anticancer properties.

    Industry: It is used in the formulation of herbicides and pesticides, contributing to agricultural productivity by controlling weed growth.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets in biological systems. In plants, it acts as a growth regulator by mimicking the action of natural hormones. It binds to receptor sites, triggering a cascade of biochemical reactions that lead to changes in gene expression and cellular processes. The exact molecular pathways involved are still under investigation, but it is known to affect cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: A herbicide used for controlling broadleaf weeds.

    2-(3-Chlorophenoxy)acetic acid: Another herbicide with similar applications.

    4-(2,4-Dichlorophenoxy)butyrate: Used in agricultural settings for weed control.

Uniqueness

2-(3-Chlorophenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it has a dimethylacetamide moiety that enhances its solubility and stability. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in agricultural formulations.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCTVNHNOFIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.